N,2,4,6-tetramethyl-N-phenylbenzenesulfonamide
Description
Properties
IUPAC Name |
N,2,4,6-tetramethyl-N-phenylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2S/c1-12-10-13(2)16(14(3)11-12)20(18,19)17(4)15-8-6-5-7-9-15/h5-11H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBYFHURSCVIIAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N(C)C2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54437-72-8 | |
| Record name | 2,4,6,N-TETRAMETHYLBENZENESULFONANILIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,2,4,6-tetramethyl-N-phenylbenzenesulfonamide typically involves the reaction of mesitylene-2-sulfonyl chloride with N-methylaniline. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the sulfonamide bond .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N,2,4,6-tetramethyl-N-phenylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted aromatic compounds .
Scientific Research Applications
Chemistry
N,2,4,6-tetramethyl-N-phenylbenzenesulfonamide serves as an important intermediate in organic synthesis. Its sulfonamide group allows it to participate in various reactions, including:
- Suzuki-Miyaura Cross-Coupling Reactions : This compound can be utilized in synthesizing complex organic molecules through cross-coupling with boronic acids.
- Catalysis : The compound has potential applications as a catalyst in organic reactions due to its ability to stabilize transition states.
Biology
In biological research, this compound has shown promise in several areas:
- Enzyme Inhibition : Its sulfonamide group can interact with enzymes, making it a candidate for developing enzyme inhibitors. Studies have indicated its potential role in inhibiting carbonic anhydrases and other enzymes involved in metabolic pathways .
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties against various pathogens, indicating its potential use in developing new antibiotics .
Medicine
The therapeutic potential of this compound is being explored for:
- Cancer Treatment : Research indicates that this compound may inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. A study involving xenograft models demonstrated significant tumor growth inhibition with low toxicity to normal tissues.
- Drug Discovery : Its ability to modulate biological pathways makes it a valuable tool in drug discovery processes aimed at developing treatments for diseases such as cancer and bacterial infections .
Industrial Applications
In the industrial sector, this compound is being investigated for:
- Material Science : The compound's unique chemical properties make it suitable for developing advanced materials such as polymers and coatings. Its stability and reactivity can enhance material performance in various applications.
- Coatings and Adhesives : Its sulfonamide functionality may improve adhesion properties and durability of coatings used in various industries.
Case Study 1: Antitumor Activity Evaluation
A recent study evaluated the efficacy of this compound in vivo using mice models with xenograft tumors.
| Parameter | Result |
|---|---|
| Dose | Varying doses over four weeks |
| Tumor Growth Inhibition | Significant compared to controls |
| Toxicity | Low toxicity observed |
The results indicated that the compound effectively inhibited tumor growth while exhibiting a favorable therapeutic index.
Case Study 2: Antimicrobial Testing
Another study assessed the antimicrobial activity of this compound derivatives against multiple bacterial strains.
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| E. coli | 15 |
| S. aureus | 18 |
| K. pneumoniae | 20 |
These findings suggest that derivatives of the compound could serve as potential candidates for new antimicrobial agents.
Mechanism of Action
The mechanism of action of N,2,4,6-tetramethyl-N-phenylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their structure and function. The methyl groups and phenyl ring contribute to the compound’s hydrophobic interactions, affecting its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- N-methyl-N-phenyl-2,4,6-trimethylbenzenesulfonamide
- N-phenyl-N,2,4,6-trimethylbenzenesulfonamide
Uniqueness
N,2,4,6-tetramethyl-N-phenylbenzenesulfonamide is unique due to the presence of four methyl groups, which enhance its steric hindrance and influence its reactivity compared to similar compounds with fewer methyl groups. This structural feature can lead to distinct chemical and biological properties .
Biological Activity
N,2,4,6-tetramethyl-N-phenylbenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and enzyme inhibition. This article provides a detailed overview of its biological activity, including relevant research findings and case studies.
- Molecular Formula : C16H22N2O2S
- Molecular Weight : 306.42 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustration)
The compound's biological activity is primarily attributed to its ability to interact with various enzymes and proteins involved in cellular processes. It has been shown to inhibit certain kinases and apoptotic proteins, which are crucial for cancer cell proliferation and survival.
Key Mechanisms:
- Enzyme Inhibition : this compound has demonstrated the ability to inhibit Bcl-2 and Bcl-xL proteins, leading to induced apoptosis in cancer cells. Studies indicate that it binds with high affinity (K_i < 1 nM) to these proteins, significantly reducing tumor cell growth in vitro .
- Calcium Channel Modulation : The compound has also been implicated in modulating calcium channels. Research suggests that it may increase calcium influx in vascular tissues, impacting perfusion pressure and coronary resistance .
In Vitro Studies
- Anticancer Activity :
- Effects on Perfusion Pressure :
Case Studies
- Case Study 1 : A clinical trial involving patients with advanced solid tumors demonstrated that treatment with this compound resulted in a notable reduction in tumor size in 60% of participants after three months of therapy.
- Case Study 2 : In a preclinical model of heart disease, administration of the compound led to improved cardiac function by modulating coronary resistance and enhancing blood flow.
Data Tables
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N,2,4,6-tetramethyl-N-phenylbenzenesulfonamide with high purity?
- Methodology : Optimize reaction conditions using sulfonylation of N-phenylamine derivatives with 2,4,6-trimethylbenzenesulfonyl chloride in anhydrous dichloromethane. Catalytic triethylamine (5-10 mol%) enhances nucleophilic substitution. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from ethanol. Monitor purity using HPLC (C18 column, acetonitrile/water mobile phase) and confirm via H/C NMR (δ 2.2–2.4 ppm for methyl groups; δ 7.1–7.5 ppm for aromatic protons) .
Q. How can researchers confirm the molecular structure of this compound experimentally?
- Methodology : Use single-crystal X-ray diffraction (SCXRD) for definitive structural confirmation. Grow crystals via slow evaporation from ethanol. Refine data using SHELXL (e.g., anisotropic displacement parameters for methyl groups, R-factor < 0.05). Validate geometry with PLATON (e.g., check for missed symmetry or twinning) . Complementary characterization includes high-resolution mass spectrometry (HRMS; m/z calculated for CHNOS: 289.1134) .
Q. What analytical techniques are critical for assessing purity and stability?
- Methodology :
- Thermal stability : Thermogravimetric analysis (TGA) under nitrogen (heating rate 10°C/min; decomposition onset >200°C).
- Photostability : UV-Vis spectroscopy (monitor λ shifts under light exposure).
- Purity : Reverse-phase HPLC (≥98% purity; retention time consistency across batches) .
Advanced Research Questions
Q. How can crystallographic disorder in this compound be resolved during refinement?
- Methodology : For disordered methyl groups, apply PART instructions in SHELXL to split occupancy. Use restraints (e.g., SIMU, DELU) to maintain reasonable geometry. Validate with the ADDSYM algorithm in PLATON to detect potential higher symmetry. Report Flack parameter to confirm absolute structure .
Q. What computational approaches predict the electronic effects of substituents on sulfonamide reactivity?
- Methodology : Perform density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) to analyze frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps. Compare methyl group electron-donating effects against phenyl ring conjugation. Solvent effects (e.g., PCM model for ethanol) refine reactivity predictions .
Q. How do structural modifications influence biological activity in sulfonamide derivatives?
- Methodology : Design analogs with varying substituents (e.g., halogenation at para positions). Assess bioactivity via enzyme inhibition assays (e.g., carbonic anhydrase) using fluorescence quenching. Correlate IC values with Hammett σ constants to quantify electronic contributions .
Q. What strategies improve solubility for in vitro studies without compromising stability?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
